molecular formula C20H16ClN3S B3399083 4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040631-95-5

4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B3399083
CAS No.: 1040631-95-5
M. Wt: 365.9 g/mol
InChI Key: MIICBWRFAMZPAR-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorobenzylthio group at position 4 and a 4-methylphenyl group at position 2. Its molecular formula is C₂₁H₁₈ClN₃S, with a molecular weight of 379.9 g/mol . The compound’s uniqueness arises from the electronic and steric effects imparted by its substituents:

  • 4-Chlorobenzylthio group: Enhances lipophilicity and influences interactions with hydrophobic biological targets.
  • 4-Methylphenyl group: Contributes to steric bulk and modulates electron density in the aromatic system.

This compound is part of the pyrazolo[1,5-a]pyrazine class, known for diverse biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-2-6-16(7-3-14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIICBWRFAMZPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Synthesis

The compound has the following molecular formula: C20H16ClN3S. Its structure features a pyrazolo[1,5-a]pyrazine core with specific substitutions that can influence its biological activity. The synthesis typically involves the formation of the pyrazolo core followed by the introduction of the 4-chlorobenzylthio and 4-methylphenyl groups through nucleophilic substitution and cross-coupling reactions, respectively .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer. The mechanism often involves the induction of apoptosis through caspase pathways .

Table 1: Anticancer Activity of Pyrazolo Compounds

CompoundCell Line TestedIC50 (μM)Mechanism
3bMCF-7130.24Apoptosis via caspase activation
3aMDA-MB-231161.38Apoptosis via caspase activation

Antiviral Activity

Another area of interest is the antiviral potential of pyrazolo compounds. Research has shown that certain derivatives can inhibit viral replication in vitro, suggesting a possible application in treating viral infections . The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance antiviral efficacy.

The biological activity of this compound is believed to stem from its interaction with various molecular targets including enzymes and receptors involved in cell signaling pathways. Detailed biochemical studies are necessary to elucidate these pathways further.

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

  • Study on Breast Cancer Cells : A study evaluated the cytotoxicity of several pyrazolo derivatives on MCF-7 and MDA-MB-231 cells, revealing significant apoptosis induction.
  • Antiviral Screening : Another investigation focused on the antiviral activity against specific viruses, demonstrating promising results that warrant further exploration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Variations

Pyrazolo[1,5-a]pyrazine derivatives exhibit varied biological and chemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Structural Features Key Biological/Chemical Properties Source
4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine 3,4-Dimethylphenyl group instead of 4-methylphenyl Increased steric bulk reduces enzyme inhibition efficacy compared to the 4-methylphenyl analog .
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine Thienyl group replaces methylphenyl Exhibits distinct acetylcholinesterase (AChE) inhibition (IC₅₀ = 12 ± 2 nM) due to thienyl’s electron-rich nature .
4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine Methoxy group instead of methyl Methoxy enhances solubility and alters electronic properties, reducing kinase inhibition (IC₅₀ = 45 ± 5 nM vs. 12 ± 2 nM for methyl analog) .
2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine Fluorine at benzyl position 2 Increased lipophilicity and selective binding to cancer cell lines (IC₅₀ = 8 ± 1 nM) compared to 4-fluorobenzyl analogs .
4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine Fluorine at benzyl position 3 Demonstrates unique reactivity in nucleophilic substitution reactions due to fluorine’s electronegativity .

Mechanistic Insights

  • Halogen Effects : Chlorine and fluorine substituents enhance lipophilicity and target binding. For example, 4-chlorobenzyl groups improve interactions with hydrophobic enzyme pockets, while fluorinated analogs show higher metabolic stability .
  • Substituent Position : Moving the chloro group from the 4- to 3-position on the benzyl ring (e.g., 4-[(3-Chlorobenzyl)thio] analogs) reduces AChE inhibition by ~40%, highlighting positional sensitivity .
  • Aromatic Group Variations : Thienyl groups (as in ) increase electron density, enhancing interactions with π-π stacking motifs in enzymes, whereas methylphenyl groups prioritize steric effects .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL)
4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl) analog 3.8 0.12
4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl) analog 2.9 0.45
2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio] analog 4.1 0.08

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine

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